molecular formula C9H14BF3KNO2 B2432060 Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate CAS No. 2416056-22-7

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate

Cat. No.: B2432060
CAS No.: 2416056-22-7
M. Wt: 275.12
InChI Key: DZMGCEHHRJUEOJ-UHFFFAOYSA-N
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Description

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate is a chemical compound with the molecular formula C9H14BF3KNO2. It is a boron-containing compound often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trifluoroborate group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the nitrogen atom in the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with a boron-containing reagent, such as potassium trifluoroborate. This step often requires the use of a palladium catalyst and a suitable ligand to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of the azetidine precursor and the Boc-protected intermediate.

    Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to maximize yield and minimize waste. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

    Purification and Isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate group with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Solvents: Organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are often used to dissolve reactants and facilitate reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Substituted Azetidines: Resulting from nucleophilic substitution reactions.

    Free Amines: Obtained after deprotection of the Boc group.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Catalysis: Employed in catalytic processes to improve reaction efficiency and selectivity.

Biology

    Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those containing azetidine rings.

Medicine

    Therapeutic Agents:

Industry

    Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate: Similar structure but lacks the methylene group.

    Potassium (1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)methyl)trifluoroborate: Contains a pyrrolidine ring instead of an azetidine ring.

    Potassium (1-(tert-butoxycarbonyl)azetidin-2-ylidene)methyl)trifluoroborate: Similar structure but with a different position of the azetidine ring.

Uniqueness

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate is unique due to the presence of the azetidine ring and the trifluoroborate group, which confer distinct reactivity and stability. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.

This compound’s unique structure and reactivity make it a versatile tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h4H,5-6H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMGCEHHRJUEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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